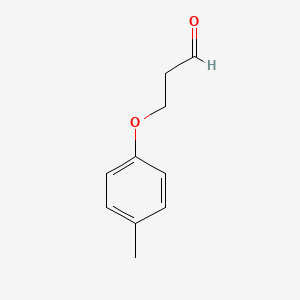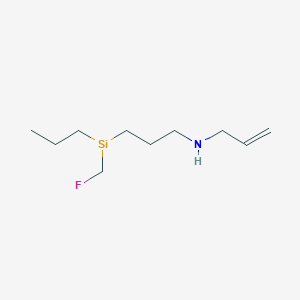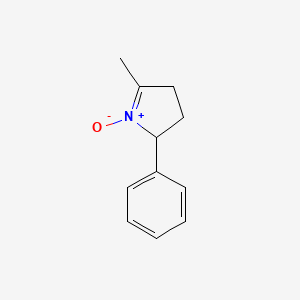![molecular formula C10H18O3 B14371738 Acetic acid;bicyclo[3.2.1]octan-2-ol CAS No. 92015-56-0](/img/structure/B14371738.png)
Acetic acid;bicyclo[3.2.1]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;bicyclo[321]octan-2-ol is a compound that combines the properties of acetic acid and bicyclo[321]octan-2-ol Acetic acid is a simple carboxylic acid known for its role in vinegar, while bicyclo[321]octan-2-ol is a bicyclic alcohol with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[3.2.1]octan-2-ol typically involves the deamination of bicyclo[3.2.1]octan-3-ylamines in acetic acid using nitrous acid or via their N-phenyltriazenes . The reaction conditions often include the use of ethanol as a solvent for solvolysis . The exo-isomers of bicyclo[3.2.1]octan-3-ylamines give mainly unrearranged substitution, some elimination, and very little rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, ethanol for solvolysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include substituted bicyclo[3.2.1]octan-2-ol derivatives, ketones, and carboxylic acids .
Applications De Recherche Scientifique
Acetic acid;bicyclo[3.2.1]octan-2-ol has significant potential in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of acetic acid;bicyclo[3.2.1]octan-2-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octan-2-yl-amines: Similar in structure but with different reactivity and applications.
2-Azabicyclo[3.2.1]octane:
Uniqueness
Acetic acid;bicyclo[3.2.1]octan-2-ol is unique due to its combination of acetic acid and bicyclo[3.2.1]octan-2-ol, providing a versatile platform for various chemical transformations and applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
92015-56-0 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
acetic acid;bicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h6-9H,1-5H2;1H3,(H,3,4) |
Clé InChI |
QQLLFSWWHKIWQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC2CC1CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)


![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)
![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)


![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)


![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
